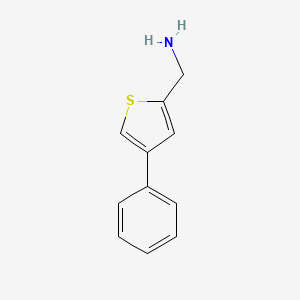

(4-Phenylthiophen-2-yl)methanamine

Descripción

Significance of Thiophene (B33073) and Phenyl Thiophene Scaffolds in Organic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in organic chemistry. researchgate.netbldpharm.com Discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), its structural similarity and bioisosterism to benzene have made it a cornerstone in the design of novel molecules. rug.nlresearchgate.net The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between a drug molecule and its biological target. researchgate.net Thiophene and its derivatives are not only integral to medicinal chemistry but also find applications in materials science, for example, in the development of organic semiconductors and light-emitting diodes. researchgate.net

The incorporation of a phenyl group onto the thiophene ring to form a phenylthiophene scaffold further expands its chemical diversity and potential applications. This combination can influence the electronic properties and steric profile of the molecule, which in turn can modulate its biological activity. nih.gov Phenylthiophene derivatives are being investigated for their potential in various therapeutic areas, including as anticancer and antimicrobial agents. nih.govbldpharm.com

Overview of Aminomethyl Thiophene Derivatives in Current Research Landscapes

Aminomethyl thiophene derivatives represent a class of compounds that have garnered considerable attention in the scientific community. The aminomethyl group can serve as a key pharmacophore, a feature of a molecule that is responsible for its biological or pharmacological interactions. The introduction of this functional group can significantly alter the physicochemical properties of the parent thiophene molecule, such as its solubility and basicity, which are critical for drug development. chemicalbook.com Research into aminomethyl thiophene derivatives has revealed a wide range of biological activities, including their potential as enzyme inhibitors and as agents targeting the central nervous system. chemicalbook.combiorxiv.org

Scope and Research Objectives for (4-Phenylthiophen-2-yl)methanamine Investigations

The specific structural arrangement of this compound, with the phenyl group at the 4-position and the aminomethyl group at the 2-position of the thiophene ring, presents a unique template for chemical exploration. Current research objectives for this and structurally related compounds are multifaceted. A primary focus is the synthesis and characterization of novel derivatives to build a library of compounds for biological screening.

A significant area of investigation for related phenylthiophene structures has been their potential as allosteric inhibitors of enzymes, such as aspartate transcarbamoylase (ATCase), which is a potential target for antimalarial and antitubercular drugs. researchgate.netrug.nl For instance, derivatives of 5-phenylthiophen-2-yl have been synthesized and evaluated for their inhibitory activity against this enzyme. rug.nl The research aims to understand the structure-activity relationships (SAR), which dictate how the chemical structure of a molecule influences its biological activity. This involves systematically modifying the core structure of this compound and assessing the impact on its efficacy and selectivity for a given biological target.

The synthesis of derivatives of this compound allows for the fine-tuning of its properties. For example, a related compound, tert-butyl (3-((1-benzylpiperidin-4-yl)carbamoyl)-5-phenylthiophen-2-yl) carbamate, has been synthesized and characterized as part of a research program aimed at developing novel enzyme inhibitors. rug.nl

Table 1: Physicochemical and Spectroscopic Data for a this compound Derivative

| Property | Value |

| Compound Name | tert-butyl (3-((1-benzylpiperidin-4-yl)carbamoyl)-5-phenylthiophen-2-yl) carbamate |

| Molecular Formula | C26H28FN3O4S |

| Melting Point | 172 - 176 °C |

| HRMS (ESI) m/z | Calculated for [M+H]+: 498.1835; Found: 498.1838 |

Source: University of Groningen rug.nl

The data presented in Table 1 for a derivative of the parent compound provides a baseline for the characterization of new analogues. High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the synthesized compound, while the melting point provides an indication of its purity. Such data is crucial for the unambiguous identification and quality control of novel chemical entities.

Further research objectives include the exploration of the synthetic accessibility of this compound and its derivatives, aiming to develop efficient and scalable synthetic routes. The investigation into its coordination chemistry and potential applications in materials science also represent viable avenues for future research. The ultimate goal of these investigations is to unlock the full potential of the this compound scaffold for the development of new therapeutic agents or functional materials.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-phenylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFCFXIJQPKFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylthiophen 2 Yl Methanamine and Its Advanced Precursors

Strategies for Constructing the 4-Phenylthiophene Core

The creation of the central bi-aryl structure, consisting of a phenyl group attached to a thiophene (B33073) ring, is a critical step. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

The Suzuki-Miyaura coupling is a widely used and highly efficient method for forming carbon-carbon bonds between aryl or heteroaryl partners. rsc.orgyoutube.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com

In the context of synthesizing the 4-phenylthiophene core, this reaction can be approached in two ways: coupling a phenylboronic acid with a 4-halothiophene or coupling a thiophene-4-boronic acid with a phenyl halide. A common precursor for the target molecule is 4-phenylthiophene-2-carbaldehyde. Research has demonstrated the synthesis of this precursor via the Suzuki coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.gov For instance, the coupling of 4-bromothiophene-2-carbaldehyde with phenylboronic ester has been successfully achieved using a Pd(0) catalyst with K₃PO₄ as the base in a toluene/water solvent system. nih.gov

The general mechanism of the Suzuki coupling involves a catalytic cycle with three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (e.g., 4-bromothiophene derivative) to form a palladium(II) complex. youtube.comyoutube.com

Transmetalation : The organic group from the organoboron species (e.g., phenylboronic acid) is transferred to the palladium(II) complex, a step that is facilitated by the base. youtube.com

Reductive Elimination : The two coupled organic fragments are expelled from the palladium complex, forming the final C-C bond and regenerating the palladium(0) catalyst for the next cycle. youtube.comyoutube.com

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions in the synthesis of arylthiophenes.

| Reactant A | Reactant B | Catalyst | Base | Solvent System | Typical Yield |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (Palladium(0)) | K₃PO₄ | Toluene/Water | Good nih.gov |

| 5-Bromoindazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good mdpi.com |

| Aryl Halide | Alkenylborane | Palladium Catalyst | Base | Not Specified | High (Stereoselective) youtube.com |

While the Suzuki coupling is prevalent, other palladium-catalyzed reactions can also be employed to construct substituted thiophene systems. These alternatives can be valuable depending on the availability of starting materials and the desired functional group tolerance.

Stille Coupling : This reaction couples an organotin compound (organostannane) with an organic halide. It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback.

Heck Coupling : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While not directly forming a bi-aryl linkage, it can be used to introduce vinyl groups that can be further modified.

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. The resulting alkynylthiophene can then undergo further transformations, such as cyclization reactions, to build more complex heterocyclic systems. mdpi.com

These cross-coupling reactions provide a versatile toolkit for chemists to selectively and efficiently create the core 4-phenylthiophene structure, which serves as the foundation for the final target compound.

Introduction of the Methanamine Moiety

Once the 4-phenylthiophene core is established, the next critical phase is the installation of the aminomethyl (-CH₂NH₂) group at the 2-position of the thiophene ring. This can be accomplished through several reliable synthetic routes, most commonly involving the reduction of a nitrile or an aldehyde.

The reduction of a nitrile (cyano group) is a direct and efficient method for synthesizing primary amines. wikipedia.orgyoutube.com This pathway requires the synthesis of an intermediate, 4-phenylthiophene-2-carbonitrile. This nitrile can be prepared from the corresponding 2-bromo-4-phenylthiophene via cyanation reactions (e.g., using CuCN). Once the nitrile is obtained, it can be reduced to the desired (4-phenylthiophen-2-yl)methanamine.

Several reducing agents are effective for this transformation:

Lithium Aluminum Hydride (LiAlH₄) : A powerful reducing agent that readily converts nitriles to primary amines. youtube.comresearchgate.net The reaction is typically carried out in anhydrous ethers like diethyl ether or tetrahydrofuran (THF). researchgate.net

Catalytic Hydrogenation : This is often the most economical method, utilizing hydrogen gas (H₂) with a metal catalyst. wikipedia.orgyoutube.com Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.orgresearchgate.net To suppress the formation of secondary and tertiary amine byproducts, ammonia is sometimes added to the reaction mixture. commonorganicchemistry.com

Borane Complexes : Reagents like borane-tetrahydrofuran (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂) are also effective for nitrile reduction. youtube.comcommonorganicchemistry.com

The choice of reagent depends on factors like substrate compatibility, scale, and desired selectivity.

| Reducing Agent | Typical Conditions | Key Characteristics |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether | Very strong, highly effective; requires careful handling. youtube.comresearchgate.net |

| Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C) | H₂ gas, Ethanol/Methanol, often with NH₃ | Economical for large scale; can be selective. wikipedia.orgcommonorganicchemistry.com |

| Borane-Tetrahydrofuran (BH₃-THF) | THF, often with heating | More stable alternative to LiAlH₄. commonorganicchemistry.com |

Reductive amination is a versatile, one-pot procedure that converts an aldehyde or ketone into an amine. organic-chemistry.org For the synthesis of this compound, this process would start from the advanced precursor, 4-phenylthiophene-2-carbaldehyde.

The reaction proceeds in two stages within the same pot:

Imine Formation : The aldehyde reacts with an amine source, typically ammonia or an ammonium salt (like ammonium formate), to form an intermediate imine or iminium ion.

Reduction : A reducing agent present in the mixture reduces the imine as it is formed.

A variety of selective reducing agents are suitable for this transformation, as they must reduce the C=N double bond of the imine without affecting the starting aldehyde.

Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) : These are mild and selective reagents commonly used for reductive aminations. organic-chemistry.org

Catalytic Hydrogenation : As with nitrile reduction, H₂ gas with a palladium, platinum, or nickel catalyst can be used to reduce the in-situ formed imine.

This method is highly efficient and avoids the isolation of the often-unstable imine intermediate. organic-chemistry.org

A complete synthetic route to this compound often involves a multi-step sequence starting from simpler, commercially available thiophene derivatives. A logical and convergent strategy would combine the methodologies described above.

Example Synthetic Pathway 1 (via Nitrile Reduction):

Halogenation : Start with 2-bromothiophene.

Formylation : Introduce a formyl group at the 4-position, or use a starting material like 2,4-dibromothiophene and selectively react one position. A more direct route would be to start with 4-bromothiophene-2-carbonitrile.

Suzuki Coupling : Couple the 4-bromo-2-cyanothiophene with phenylboronic acid to form 4-phenylthiophene-2-carbonitrile.

Nitrile Reduction : Reduce the nitrile group using LiAlH₄ or catalytic hydrogenation to yield the final product, this compound.

Example Synthetic Pathway 2 (via Reductive Amination):

Bromination : Start with thiophene-2-carbaldehyde and brominate it at the 4-position to get 4-bromothiophene-2-carbaldehyde.

Suzuki Coupling : Couple the brominated aldehyde with phenylboronic acid to synthesize the key intermediate, 4-phenylthiophene-2-carbaldehyde. nih.gov

Reductive Amination : Subject the aldehyde to reductive amination conditions (e.g., ammonia and NaBH₃CN) to obtain this compound. organic-chemistry.org

These multi-step sequences demonstrate how the strategic combination of core scaffold formation and functional group interconversion provides reliable access to the target molecule.

Protective Group Strategies in the Synthesis of this compound (e.g., Boc Protection)

In the multi-step synthesis of complex molecules like this compound, protecting groups are crucial for temporarily masking reactive functional groups, thereby preventing unwanted side reactions. The amine functional group is particularly reactive and often requires protection during synthetic transformations on other parts of the molecule. A common and effective strategy for protecting amines is the use of the tert-butoxycarbonyl (Boc) group. jk-sci.commasterorganicchemistry.com

The Boc group is widely used due to its stability under a variety of reaction conditions, including those involving nucleophiles and bases, and its straightforward removal under mild acidic conditions. organic-chemistry.org The installation of the Boc protecting group typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.com

A relevant synthetic approach is demonstrated in the synthesis of the structurally similar compound, (5-(4-(trifluoromethoxy)phenyl)thiophen-2-yl)methanamine. The synthesis begins with the Boc protection of thiophen-2-ylmethanamine. nih.gov This initial step is followed by bromination of the thiophene ring, a Suzuki coupling reaction to introduce the phenyl group, and finally, deprotection of the amine to yield the target molecule. nih.gov This sequence highlights the utility of the Boc group in protecting the amine functionality during C-C bond formation on the thiophene ring.

The deprotection of the Boc group is typically achieved using a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). jk-sci.com This process is efficient and results in the formation of the free amine, carbon dioxide, and tert-butanol.

While the Boc group is a preferred choice, other protecting groups for amines are also utilized in organic synthesis, offering a range of options depending on the specific requirements of the synthetic route. These include the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the Carboxybenzyl (Cbz) group, which can be removed by catalytic hydrogenation. masterorganicchemistry.com The availability of multiple protecting groups with different removal conditions allows for "orthogonal" strategies, where one group can be selectively removed without affecting another, a technique that is invaluable in the synthesis of complex molecules. neliti.com

Table 1: Common Amine Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Reagents for Removal |

|---|---|---|

| tert-butoxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic acid) |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, aimed at maximizing product yield and purity while minimizing reaction time and the formation of byproducts. For the synthesis of this compound, key reactions such as Suzuki coupling and subsequent transformations are subject to optimization of various parameters.

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a common method for forming the C-C bond between the thiophene and phenyl rings. The efficiency of this reaction is highly dependent on several factors.

Key Parameters for Optimization in Suzuki Coupling:

Catalyst: The choice of palladium catalyst and ligand is crucial. For instance, Pd(PPh₃)₄ is a commonly used catalyst. nih.govscielo.org.mx

Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required. nih.govscielo.org.mx The strength and concentration of the base can significantly impact the reaction rate and yield.

Solvent: The solvent system plays a critical role. A mixture of an organic solvent (e.g., toluene, DME) and an aqueous solution of the base is often employed. nih.govscielo.org.mx

Temperature: The reaction temperature is a key variable to control. Suzuki couplings are often run at elevated temperatures, such as 80-110 °C, to ensure a reasonable reaction rate. nih.govscielo.org.mx

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials without significant degradation of the product. scielo.br

In a synthesis of a related diaryl compound, the Suzuki coupling was performed using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in toluene at 110 °C overnight, achieving yields of 83–92%. nih.gov Another example shows the use of Pd(PPh₃)₄ with K₂CO₃ in DME at 80 °C for 4 hours, resulting in an 87% yield. nih.gov

Further optimization can involve screening different catalysts, bases, and solvents to find the ideal combination for a specific substrate. For example, in the synthesis of dihydrobenzofuran neolignans, it was found that acetonitrile, a "greener" solvent, provided the best balance between conversion and selectivity. scielo.br Additionally, the reaction time was optimized from 20 hours down to 4 hours without a significant impact on the yield. scielo.br These principles of systematic variation of reaction parameters are directly applicable to improving the synthesis of this compound.

Table 2: Illustrative Optimization of Suzuki Coupling Conditions for Aryl-Thiophene Synthesis

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 12 | 83-92 nih.gov |

Following the formation of the 4-phenylthiophene core, subsequent steps, such as the introduction or modification of the methanamine group, also require careful optimization of reagents, temperature, and reaction time to achieve the desired product in high yield.

Chemical Reactivity and Derivatization Studies of 4 Phenylthiophen 2 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group in (4-phenylthiophen-2-yl)methanamine is a key site for a multitude of chemical reactions, including the formation of N-substituted derivatives, participation in condensation processes, and alkylation reactions.

Formation of N-Substituted Derivatives (e.g., thioureas, amides, imines)

The primary amine of this compound readily reacts with various electrophiles to yield a range of N-substituted derivatives.

Thioureas: The synthesis of thiourea (B124793) derivatives is a common transformation for primary amines and has been noted in the broader context of thiophene (B33073) chemistry. These compounds often exhibit a range of biological activities.

Amides: Amide bond formation is a fundamental reaction in organic synthesis. The amine group of this compound can be acylated using various acylating agents to produce the corresponding amides. For instance, the reaction with thiophene-2-carboxamide derivatives has been explored. nih.gov A general method for amide synthesis involves the use of coupling reagents like T3P (propane phosphonic acid anhydride) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). nih.gov

Imines: Imines, or Schiff bases, are formed through the condensation of primary amines with aldehydes or ketones. The synthesis of imines from various amines and aldehydes is a well-established process, sometimes facilitated by catalysts like titanium tetrachloride. researchgate.netnih.gov A variety of imine derivatives have been synthesized through the Suzuki cross-coupling of pre-formed imine precursors. nih.gov

A general procedure for imine synthesis involves reacting an amino alcohol with a benzoquinone derivative and an aniline (B41778) in ethanol, followed by heating. beilstein-journals.org Another approach involves the reaction of an amine with a substituted benzaldehyde, sometimes using a sodium metabisulfite (B1197395) adduct. nih.gov

| Derivative Type | General Reaction | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Thioureas | R-NH₂ + R'-NCS → R-NH-C(=S)-NH-R' | Isothiocyanates | nih.gov |

| Amides | R-NH₂ + R'-COCl → R-NH-CO-R' | Acyl chlorides, Coupling reagents (T3P, DEPBT) | nih.gov |

| Imines | R-NH₂ + R'-CHO → R-N=CH-R' + H₂O | Aldehydes, Catalysts (e.g., TiCl₄) | researchgate.netnih.gov |

Nucleophilic Reactivity in Condensation Processes

The primary amine of this compound can act as a nucleophile in various condensation reactions. One of the most prominent examples is the formation of 2-substituted benzothiazoles through condensation with 2-aminothiophenols and carbonyl compounds. nih.gov This type of reaction typically proceeds through the initial formation of an imine, followed by cyclization. nih.gov The use of catalysts such as sulfated tungstate (B81510) can promote these reactions under environmentally friendly conditions. nih.gov

Alkylation Reactions Involving the Amine Nitrogen

The nitrogen atom of the primary amine can undergo alkylation with suitable alkylating agents. For instance, the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives involves the alkylation of a piperazine (B1678402) nitrogen. nih.gov Similarly, the synthesis of certain imidazo[4,5-c] and [4,5-b]pyridine derivatives involves the alkylation of a nitrogen atom within the heterocyclic core using reagents like 4-chlorobenzyl bromide or butyl bromide under basic conditions. nih.gov The synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives has also been achieved using activated alkyl halides and sulfonates. nih.gov

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo various chemical modifications, primarily through electrophilic aromatic substitution and functionalization at different ring positions.

Electrophilic Aromatic Substitution on the Phenylthiophene Core

The thiophene ring is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions, with substitution typically occurring at the 2-position. pearson.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.commasterorganicchemistry.com These reactions are often catalyzed by acids or Lewis acids to generate a reactive electrophile. total-synthesis.com

The nature of substituents already present on the aromatic ring significantly influences the rate and regioselectivity of the substitution. total-synthesis.comlibretexts.org Electron-donating groups activate the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, electron-withdrawing groups deactivate the ring and generally direct substitution to the meta position, with the exception of halogens which are deactivating but ortho-, para-directing. libretexts.org

Mechanistic Insights into Reactions Involving this compound

The reaction mechanisms involving this compound are primarily governed by the nucleophilic character of the primary amine and the electronic properties of the phenylthiophene scaffold.

A common reaction type for primary amines is acylation to form amides. The mechanism of this reaction with an acyl chloride, for example, begins with the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the acyl chloride. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses with the expulsion of a chloride ion as a leaving group, and a proton is transferred from the nitrogen atom, often to another amine molecule or a base, to yield the final amide product.

Table 1: Mechanistic Steps in the Acylation of this compound

| Step | Description |

| 1 | The lone pair of electrons on the nitrogen atom of this compound initiates a nucleophilic attack on the carbonyl carbon of the acylating agent (e.g., an acyl chloride). |

| 2 | A tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge. |

| 3 | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion). |

| 4 | A base (which can be another molecule of the amine) removes a proton from the positively charged nitrogen atom, resulting in the formation of the neutral amide product. |

In the context of multicomponent reactions, such as the Mannich reaction, the amine acts as a nucleophile. The reaction typically involves an aldehyde and another compound containing an active hydrogen. The mechanism commences with the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form a reactive Schiff base or iminium ion. This electrophilic species then reacts with a carbanion generated from the active hydrogen compound to form the final product. The participation of aminothiophene derivatives in Mannich-type reactions to construct thieno[2,3-d]pyrimidine (B153573) core systems has been demonstrated, highlighting the utility of the amine as a dinucleophilic species in these transformations. nih.gov

The Gewald synthesis, a well-established method for preparing 2-aminothiophenes, provides insight into the reactivity of the thiophene core, although it is a method of synthesis rather than a derivatization of the final product. derpharmachemica.comsciforum.net The mechanism involves a Knoevenagel condensation between a ketone and an α-cyanoester, followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring. derpharmachemica.com

Computational studies, such as those employing Density Functional Theory (DFT), have been used to elucidate the mechanisms of reactions involving related aminothiophene structures. For instance, in the synthesis of highly functionalized dihydrothiophenes, DFT calculations have shown that the reaction proceeds through the formation of a Michael adduct, followed by an intramolecular cyclization. nih.gov These studies provide a detailed understanding of the transition states and intermediates involved, offering a theoretical basis for the observed reactivity and stereoselectivity of such reactions. nih.gov

Table 2: Key Mechanistic Pathways Involving the Aminothiophene Scaffold

| Reaction Type | Key Mechanistic Features |

| Amide Formation | Nucleophilic acyl substitution via a tetrahedral intermediate. |

| Mannich Reaction | Formation of an electrophilic iminium ion followed by nucleophilic attack by a carbanion. nih.gov |

| Gewald Synthesis | Knoevenagel condensation followed by sulfur addition and intramolecular cyclization. derpharmachemica.com |

The electronic nature of the phenylthiophene system can also influence reaction mechanisms. The electron-donating character of the thiophene ring can stabilize cationic intermediates or transition states, potentially accelerating certain reactions. Conversely, the steric bulk of the phenyl group may hinder the approach of reactants to the thiophene ring, influencing the regioselectivity of substitution reactions.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of 4 Phenylthiophen 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Mechanistic Investigations

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural characterization of thiophene (B33073) derivatives. In the ¹H NMR spectrum of N-benzyl-1-(thiophen-2-yl)methanamine, the aromatic protons typically appear as multiplets in the range of δ 7.37–6.86 ppm. The methylene protons of the CH2 groups show distinct singlets at approximately 4.00 ppm and 3.84 ppm, while the amine proton (NH) is observed as a singlet around 1.70 ppm rsc.org.

The ¹³C NMR spectrum provides complementary information on the carbon framework. For N-benzyl-1-(thiophen-2-yl)methanamine, the carbon signals are observed at δ 144.24, 140.06, 128.57, 128.34, 127.17, 126.75, 125.06, 124.55, 52.89, and 47.67 ppm rsc.org. The chemical shifts of the thiophene and phenyl rings are characteristic, and their analysis confirms the substitution pattern. For instance, in various 2-n-alkylamino-naphthalene-1,4-diones, which share structural similarities, the chemical shifts are influenced by the nature of the substituents nih.gov. The parent thiophene molecule exhibits ¹³C NMR signals at specific ppm values that serve as a reference. The chemical shifts in derivatives of (4-Phenylthiophen-2-yl)methanamine can be compared to these reference values to understand the electronic effects of the substituents chemicalbook.com.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiophene Derivatives

| Compound | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) |

|---|---|---|

| N-benzyl-1-(thiophen-2-yl)methanamine | 7.37–6.86 (m, Ar-H), 4.00 (s, CH₂), 3.84 (s, CH₂), 1.70 (s, NH) rsc.org | 144.24, 140.06, 128.57, 128.34, 127.17, 126.75, 125.06, 124.55, 52.89, 47.67 rsc.org |

| N-(thiophen-2-ylmethyl)propan-1-amine | 7.20 (dd, Ar-H), 7.01–6.85 (m, Ar-H), 3.98 (s, CH₂), 2.62 (t, CH₂), 1.53 (dd, CH₂), 0.92 (t, CH₃) rsc.org | 144.40, 126.68, 124.86, 124.33, 51.14, 48.48, 23.18, 11.86 rsc.org |

| 2-Thiophenemethanimine | 8.99 (s, E-isomer), 9.26 (s, Z-isomer) rsc.org | 163.6 (E-isomer), 162.0 (Z-isomer) rsc.org |

| 3-Thiophenemethanimine | 9.17 (s, E-isomer), 9.39 (s, Z-isomer) rsc.org | 164.7 (E-isomer), 163.3 (Z-isomer) rsc.org |

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HMQC, HMBC)

To unequivocally assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons in the thiophene and phenyl rings, as well as in any alkyl chains present in derivatives sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule sdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the phenyl and thiophene rings through the methanamine bridge nih.govsdsu.edu.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectra of thiophene-based compounds show characteristic absorption bands. For instance, Schiff base derivatives of phenylthiophene exhibit a characteristic C=N stretching vibration around 1631 cm⁻¹ nih.gov. The presence of the N-H bond in the primary amine of this compound would be expected to show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. It is sensitive to the conformation and chain length of oligothiophenes and polythiophenes mdpi.com. The Raman spectra of thiophene and its derivatives have been extensively studied, with specific vibrational modes assigned to particular molecular motions mdpi.comchemicalbook.com. Surface-enhanced Raman spectroscopy (SERS) can be a particularly sensitive technique for studying these molecules, especially when they are adsorbed on metal surfaces rsc.org.

Table 2: Key IR and Raman Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | 3300-3500 | |

| Aromatic C-H Stretch | >3000 | >3000 |

| C=N Stretch (imine) | ~1616-1631 nih.gov | |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is also invaluable for assessing the purity of synthesized compounds and for elucidating fragmentation patterns, which can provide structural information.

Under electron impact (EI) ionization, the molecular ion ([M]⁺) is formed, and its mass-to-charge ratio (m/z) confirms the molecular weight. The fragmentation patterns of thiophene derivatives can be complex, often involving ring cleavage and rearrangements arkat-usa.orgnih.gov. The fragmentation is significantly influenced by the nature and position of substituents on the thiophene ring arkat-usa.org. For example, in some N-[5,5-dimethyl-2(5H)-thienyliden]amines, the fragmentation involves both bond ruptures and skeletal rearrangements arkat-usa.org. The stability of the resulting fragment ions can provide insights into the structure of the parent molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which in turn can be used to deduce the elemental formula of the compound and its fragments rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Charge Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to study the electronic structure and charge transfer properties of this compound and its derivatives. The presence of conjugated π-systems in the phenyl and thiophene rings gives rise to characteristic absorption bands in the UV-Vis region.

The absorption spectra of phenyl-thiophene systems are influenced by the extent of conjugation. An increase in the number of thiophene units in oligomers leads to a red shift (a shift to longer wavelengths) of the absorption maximum, indicating a smaller HOMO-LUMO energy gap nih.gov. The substitution pattern on the rings can also significantly affect the absorption spectra. For instance, the oxidation of 2-diphenylamino-substituted thiophenes leads to the formation of radical cations and dications, which have distinct UV-Vis-NIR absorption profiles nih.gov. The study of these spectra can provide valuable information about the electronic communication between the phenyl and thiophene moieties and the potential for intramolecular charge transfer upon photoexcitation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure and packing in the crystalline lattice nih.gov.

The crystal structures of numerous thiophene derivatives have been determined, revealing important structural features. For example, in some benzothiophene derivatives, the thiophene ring system is essentially planar nih.govnih.gov. The dihedral angle between the thiophene and phenyl rings is a key structural parameter that influences the extent of π-conjugation between the two aromatic systems nih.gov. Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the crystal packing and can influence the material's bulk properties nih.gov. For instance, in the crystal structure of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, C—H⋯O and O—H⋯O hydrogen bonds are observed researchgate.net. The analysis of the crystal structure provides a solid-state model that complements the solution-state information obtained from NMR spectroscopy.

Structure Property Relationships in Phenylthiophene Based Amines Non Biological Context

Influence of the 4-Phenyl Substituent on Thiophene (B33073) Reactivity and Electronic Properties

The thiophene ring is an electron-rich aromatic system due to the participation of one of the sulfur atom's lone pairs in the π-electron sextet. nih.gov The introduction of a phenyl substituent at the 4-position significantly modulates these inherent properties. The phenyl group exerts a dual electronic influence: it is inductively electron-withdrawing due to the higher electronegativity of sp²-hybridized carbons compared to sp³-hybridized carbons, but it can be electron-donating through mesomeric or resonance effects by extending the π-conjugated system.

The electronic properties are also finely tuned by the phenyl substituent. The interaction between the π-systems of the thiophene and phenyl rings can lead to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap compared to unsubstituted thiophene, which in turn affects the molecule's color and electrochemical behavior. Studies on related thiophene-phenylene co-oligomers demonstrate that terminal phenyl substitution plays a key role in defining the electronic and optical properties of the material. psu.edu

Role of the Aminomethyl Group in Modulating Molecular Characteristics

The aminomethyl group (-CH₂NH₂) at the 2-position introduces a basic, nucleophilic site to the molecule. This functional group is not part of the aromatic π-system of the thiophene ring, and its influence is primarily through inductive effects and its ability to participate in intermolecular interactions. As a primary amine, it imparts basicity to the molecule, allowing it to act as a proton acceptor.

The aminomethyl group is a versatile chemical handle, making compounds like (4-Phenylthiophen-2-yl)methanamine valuable building blocks in organic synthesis. oup.com It can readily undergo reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines, opening pathways to a wide array of more complex derivatives.

Furthermore, the -NH₂ moiety is capable of forming strong hydrogen bonds, both as a donor and an acceptor. This characteristic significantly influences the molecule's physical properties, such as its boiling point, solubility in protic solvents, and its supramolecular assembly in the solid state. This hydrogen-bonding capability is also critical in the design of chemosensors, where the amine can act as a binding site for specific analytes. rsc.org

Effects of Substituents on Spectroscopic Signatures and Electronic Behavior

The spectroscopic properties of phenylthiophene amines are highly sensitive to the nature and position of substituents on both the thiophene and phenyl rings. Variations in substitution patterns lead to predictable shifts in NMR, IR, and UV-Vis spectra, providing a powerful tool for characterization and for understanding the electronic structure.

NMR Spectroscopy: In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the thiophene ring protons and carbons are indicative of the electronic environment. Electron-donating groups generally cause upfield shifts (lower ppm), while electron-withdrawing groups lead to downfield shifts (higher ppm). Studies on substituted thiophenes have established clear correlations between substituent electronegativity and chemical shifts. oup.comoup.compublish.csiro.au For example, the chemical shifts in methyl (substituted 2-thiophenecarboxylate)s show good linear correlations with those of the corresponding protons in simpler substituted thiophenes. oup.com

Interactive Data Table: ¹³C NMR Substituent Chemical Shifts (SCS) in 2-Substituted Thiophenes This table, based on data from related studies, illustrates the expected influence of various substituents on the ¹³C NMR chemical shifts of the thiophene ring carbons relative to unsubstituted thiophene. The values are indicative of the electronic perturbations caused by each group.

| Substituent (at C2) | SCS for C2 (ppm) | SCS for C3 (ppm) | SCS for C4 (ppm) | SCS for C5 (ppm) |

| -CH₃ | +10.9 | -1.7 | +0.2 | +2.8 |

| -Cl | +4.9 | -3.7 | +0.2 | +5.9 |

| -Br | -13.0 | +0.2 | +1.4 | +7.2 |

| -I | -47.1 | +3.5 | +3.5 | +9.9 |

| -OCH₃ | +39.7 | -14.1 | +2.0 | +12.3 |

| -NO₂ | +23.6 | -4.6 | +3.3 | +13.9 |

Data adapted from general trends observed in substituted thiophenes. Actual values for this compound may vary.

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies observed in IR and Raman spectroscopy are also affected by substitution. For instance, the C=C and C-S stretching frequencies of the thiophene ring can shift based on the electronic effects of the substituents. jchps.com

Electronic Spectroscopy (UV-Vis): The introduction of substituents that extend the π-conjugation, such as the phenyl group, typically results in a bathochromic (red) shift of the maximum absorption wavelength (λ_max) in the UV-Vis spectrum. This is due to a reduction in the HOMO-LUMO energy gap. The nature of the solvent can also influence the absorption spectrum, particularly for polar molecules, a phenomenon known as solvatochromism. tufts.edu

Correlation between Molecular Geometry and Electronic/Optical Characteristics

The three-dimensional structure of phenylthiophene derivatives, particularly the dihedral angle between the planes of the thiophene and phenyl rings, is a critical determinant of their electronic and optical properties. This torsional angle is influenced by a balance between electronic effects that favor planarity (to maximize π-conjugation) and steric hindrance between adjacent atoms, which favors a more twisted conformation.

A more planar geometry allows for greater delocalization of π-electrons across the entire molecule. This increased conjugation leads to:

A lower HOMO-LUMO gap: This results in absorption of light at longer wavelengths (red-shift). nih.gov

Enhanced charge transport properties: Planarity facilitates intermolecular π-π stacking in the solid state, which is crucial for efficient charge mobility in organic electronic devices. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are invaluable for exploring these relationships. DFT calculations can predict stable molecular geometries and the corresponding electronic structures. For example, studies on dithienobicyclo derivatives have shown that standard DFT methods can struggle to accurately predict intramolecular stacking distances without including corrections for London dispersion forces, highlighting the subtlety of these interactions. acs.org The flexibility of the thiophene ring, particularly the soft C-S bond, allows it to adapt to geometrical constraints imposed by substituents, sometimes enabling more planar geometries than might be expected based on steric hindrance alone.

Design Principles for Tailored Chemical Properties

The systematic modification of the this compound scaffold provides a clear pathway for designing molecules with specific, pre-determined chemical properties. The principles of this design are rooted in the structure-property relationships discussed previously.

Tuning Electronic Properties: The HOMO-LUMO energy gap can be precisely controlled by introducing electron-donating or electron-withdrawing groups onto the phenyl ring or directly onto the thiophene ring. For instance, adding strong electron-withdrawing groups like cyano (-CN) or nitro (-NO₂) can lower both HOMO and LUMO energy levels, which is a key strategy in designing materials for organic field-effect transistors (OFETs) or chemical sensors. nih.govnih.gov

Modifying Solubility and Processing: The aminomethyl group can be functionalized to introduce long alkyl chains or other solubilizing groups. This enhances the material's solubility in common organic solvents, which is a critical factor for solution-based processing techniques used in the fabrication of electronic devices.

Enhancing Intermolecular Interactions: The planarity of the molecule can be controlled to promote or hinder π-π stacking. Introducing bulky substituents can force a more twisted geometry, which might be desirable for creating fluorescent materials that are less prone to aggregation-caused quenching in the solid state. Conversely, designing for planarity can enhance charge mobility.

Creating Specific Binding Sites: The amine functionality can be incorporated into a larger structure designed to act as a selective chemosensor. For example, a thieno[2,3-b]thiophene (B1266192) derivative containing oxazoline (B21484) groups has been designed as a fluorescent sensor for specific anions. rsc.org This demonstrates how the core thiophene structure can be elaborated to create molecules with specific recognition capabilities.

By strategically combining these design elements, a diverse range of materials based on the phenylthiophene framework can be synthesized for applications spanning from organic electronics to chemical sensing.

Future Directions and Emerging Research Avenues for 4 Phenylthiophen 2 Yl Methanamine Research

Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

While classical methods for thiophene (B33073) synthesis exist, future research will focus on developing more efficient, selective, and sustainable routes to (4-Phenylthiophen-2-yl)methanamine and its derivatives. Modern synthetic chemistry offers several promising avenues.

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Stille, and Negishi cross-coupling are powerful tools for constructing the core biaryl structure of phenyl-substituted thiophenes. researchgate.netnih.gov Future work could focus on optimizing these reactions for the specific synthesis of the this compound backbone, potentially through the use of more efficient palladium or nickel catalysts and exploring milder reaction conditions to improve functional group tolerance, especially for the amine moiety. nih.govrsc.org The development of iterative coupling sequences using organometallics, such as those involving indium, could offer high atom economy and precise control over the synthesis of more complex oligothiophenes derived from this basic unit. rsc.org

Multicomponent and Domino Reactions: To enhance synthetic efficiency and reduce waste, one-pot methodologies like the Gewald reaction and other multicomponent reactions (MCRs) are gaining traction. nih.govresearchgate.net Adapting MCRs to build the substituted thiophene ring and incorporate the aminomethyl group in a single, streamlined process would represent a significant advancement. nih.gov Domino reactions, which combine multiple bond-forming events in one sequence, could also be designed to construct the target molecule from simple starting materials in water, aligning with the principles of green chemistry. nih.gov

C-H Activation/Functionalization: Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. Research into the selective C-H functionalization of a pre-formed 4-phenylthiophene core to introduce the methanamine group, or the C-H arylation of a 2-(methanamine)thiophene, could provide highly efficient and atom-economical synthetic pathways. researchgate.net

A comparison of potential advanced synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Precedents |

| Optimized Cross-Coupling | High yields, well-established, good functional group compatibility. nih.gov | Catalyst cost, removal of metal impurities, pre-functionalization of substrates. | Suzuki coupling of thiophene boronic acids; nih.gov Indium organometallics for sequential coupling. rsc.org |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. nih.gov | Substrate scope limitations, control of regioselectivity. | Gewald reaction for 2-aminothiophenes; nih.govresearchgate.net MCRs using elemental sulfur. nih.gov |

| Direct C-H Activation | High atom economy, reduced synthetic steps, use of simpler starting materials. researchgate.net | Achieving high selectivity, harsh reaction conditions sometimes required. | Direct arylation protocols for thiophenes. researchgate.net |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is an indispensable tool for accelerating materials discovery by predicting molecular properties before synthesis. youtube.comyoutube.com For this compound, advanced computational modeling can guide the design of new materials with tailored functionalities.

Density Functional Theory (DFT) Calculations: DFT is a powerful method for understanding the electronic structure, stability, and reactivity of thiophene derivatives. rsc.orgresearchgate.net For this compound, DFT can be used to calculate key parameters such as the HOMO-LUMO energy gap, which is crucial for predicting electronic and optical properties relevant to semiconductors and dyes. researchgate.netnih.gov It can also be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of new reactions. gelisim.edu.trnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between chemical structure and material properties. researchgate.net By developing QSAR models for a series of this compound derivatives, researchers can predict the properties of not-yet-synthesized compounds, enabling the rational design of molecules with optimized performance for specific applications. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the bulk properties of materials. For polymers or self-assembled monolayers derived from this compound, MD simulations can predict morphology, molecular packing, and mechanical properties, which are critical for the performance of electronic devices.

| Computational Method | Predicted Properties | Application in Material Design |

| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, bond lengths, net charges, reactivity indices. researchgate.netnih.gov | Predicting conductivity, optical absorption, and chemical reactivity for electronics and sensors. rsc.orggelisim.edu.tr |

| QSAR | Correlation of structural features with physical or biological properties. researchgate.net | Guiding the synthesis of derivatives with enhanced target properties. |

| Molecular Dynamics (MD) | Molecular packing, conformational changes, bulk morphology, interaction with other molecules. | Designing polymers and thin films with optimal structural organization for devices. |

The integration of these computational tools, potentially enhanced by machine learning and artificial intelligence, can create a "design-in-silico" workflow, significantly reducing the time and resources required for experimental discovery. youtube.comyoutube.comyoutube.com

Exploration of New Reactivity Pathways and Transformations

The thiophene ring and the methanamine group in this compound are both chemically reactive, offering numerous possibilities for novel transformations.

Functionalization of the Thiophene Ring: The thiophene ring is known to undergo electrophilic substitution reactions. researchgate.net Future research could explore reactions like nitration, halogenation, or Friedel-Crafts acylation on the this compound scaffold to introduce additional functional groups, leading to new derivatives with altered electronic or physical properties.

Transformations of the Methanamine Group: The primary amine is a versatile functional handle. It can be readily converted into amides, sulfonamides, imines, or used in N-alkylation and N-arylation reactions. These transformations would allow for the attachment of a wide variety of molecular fragments, enabling the synthesis of diverse chemical libraries for screening in materials or pharmaceutical applications.

Dearomative Cycloadditions: Recent advances have shown that thiophenes can participate in dearomative cycloadditions when their triplet energy is sufficiently lowered by substituents. acs.org Investigating whether the phenyl and methanamine groups on this compound can facilitate such reactions could open pathways to complex, three-dimensional bicyclic structures that are otherwise difficult to access. acs.org

Polymerization: The methanamine group can be used as a point of attachment to a polymer backbone or as a functional group that influences the properties of a conducting polymer. Electropolymerization of this compound or its derivatives could lead to novel functionalized polythiophenes. beilstein-journals.org

Design and Synthesis of Advanced Materials with Tunable Properties

Thiophene-based materials are central to the field of organic electronics and materials science. researchgate.netunibo.it The specific structure of this compound makes it an excellent building block for advanced materials with properties that can be fine-tuned through chemical modification.

Organic Electronics: Thiophene-containing polymers and oligomers are known for their high conductivity and tunable optical properties, making them suitable for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.com The this compound unit can be incorporated into conjugated polymers to control charge transport, luminescence, and energy levels. The amine group offers a site for attaching solubilizing groups or other functional pendants to modify the material's processability and performance. beilstein-journals.org

Sensors: The combination of a conjugated thiophene system and a reactive amine group makes this molecule a candidate for chemical sensors. The amine can act as a binding site for specific analytes, and this binding event could induce a change in the electronic or optical properties (e.g., fluorescence or conductivity) of the thiophene backbone, enabling detection. researchgate.net

Functional Polymers: Using the methanamine group, the molecule can be grafted onto other polymer chains or used as a monomer in polymerization reactions to create functionalized polyolefins or other advanced polymers. rsc.org This approach allows for the introduction of the unique electronic properties of the phenylthiophene unit into a wide range of polymeric materials, potentially enhancing their thermal stability, conductivity, or optical characteristics.

| Material Class | Potential Application | Role of this compound |

| Conjugated Polymers | OFETs, OLEDs, OPVs researchgate.netnumberanalytics.com | Serves as a monomeric unit to tune electronic and optical properties. |

| Chemical Sensors | Analyte Detection researchgate.net | Provides a binding site (amine) coupled to a signal-transducing backbone (thiophene). |

| Functionalized Polyolefins | Advanced Plastics rsc.org | Acts as a functional pendant to impart new properties like conductivity or UV-absorption. |

Interdisciplinary Research with Other Branches of Chemistry and Physics

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.

Materials Science: Collaboration with materials scientists is crucial for fabricating and characterizing devices like transistors, solar cells, and sensors from materials derived from this compound. researchgate.netunibo.it This synergy ensures that molecular design is directly linked to device performance.

Supramolecular Chemistry: The phenyl and thiophene rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds. numberanalytics.com Research in supramolecular chemistry could explore the self-assembly of this compound derivatives into well-ordered nanostructures, such as wires, sheets, or vesicles, for applications in nanotechnology.

Physics: Understanding the fundamental physical processes in materials derived from this compound—such as charge transport, exciton (B1674681) dynamics, and light-matter interactions—requires close collaboration with physicists. Such studies are essential for optimizing the performance of electronic and optoelectronic devices. researchgate.net

Medicinal Chemistry: While outside the scope of materials research, the thiophene nucleus is a well-known pharmacophore present in many active compounds. nih.gov The structural motifs of this compound could serve as a starting point for designing molecules with potential biological activity, an area that would benefit from interdisciplinary work with medicinal chemists and biologists. nih.govnih.govnih.gov

Through these integrated research efforts, this compound can evolve from a single chemical entity into a versatile platform for scientific innovation across multiple fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Phenylthiophen-2-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-phenylthiophene-2-carbaldehyde using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with a palladium catalyst. Solvent choice (e.g., methanol vs. THF) significantly impacts yield due to differences in intermediate stability. For example, THF may stabilize imine intermediates better, improving yields by ~15–20% compared to methanol . Reaction temperatures above 60°C should be avoided to prevent thiophene ring decomposition.

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% recommended for pharmacological studies).

- NMR : Confirm structural integrity via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methanamine protons at δ 3.1–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (similar to other methanamine derivatives) .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as amine derivatives can cause respiratory distress .

- Spill Management : Neutralize spills with 5% acetic acid solution and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. For example, DMSO-d6 may cause proton exchange broadening of the methanamine group. To resolve:

- Solvent Screening : Compare spectra in CDCl3 vs. DMSO-d6 to isolate solvent effects .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity between thiophene and phenyl rings .

- Density Functional Theory (DFT) : Simulate expected chemical shifts and compare with experimental data to validate assignments .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological assays?

- Methodological Answer :

- pH Adjustment : Stabilize the amine group by buffering solutions to pH 6.5–7.5 to prevent protonation-induced degradation .

- Lyophilization : Freeze-dry the compound and store at -20°C under argon to minimize hydrolysis.

- Co-solvents : Use 10% DMSO or PEG-400 to enhance solubility without compromising stability .

Q. How do steric and electronic effects of the phenylthiophene moiety influence the compound’s reactivity in derivatization reactions?

- Methodological Answer :

- Steric Effects : The 4-phenyl group creates steric hindrance, reducing nucleophilic substitution yields at the methanamine position. Use bulky electrophiles (e.g., tert-butyl bromoacetate) to mitigate side reactions.

- Electronic Effects : The electron-rich thiophene ring enhances resonance stabilization of intermediates, favoring electrophilic aromatic substitution at the 5-position of the thiophene .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variability. For example, IC50 values in HEK293 vs. HeLa cells may differ due to transporter expression .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors like impurity profiles .

Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., monoamine transporters)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of human serotonin transporters (PDB ID: 5I6X) to model interactions. Focus on hydrogen bonding with Asp98 and π-π stacking with the phenyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., saline solution at 310 K) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.